molecular formula C11H11BrN2 B2474021 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole CAS No. 777865-57-3

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole

Cat. No.: B2474021
CAS No.: 777865-57-3
M. Wt: 251.127
InChI Key: GHUAUPIAGUEIHU-UHFFFAOYSA-N
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Description

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole is a heterocyclic compound that features an imidazole ring substituted with a 4-bromophenylmethyl group and a methyl group. Imidazole derivatives are known for their broad range of biological activities and are commonly used in pharmaceuticals, agrochemicals, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylimidazole.

    Reaction: The 4-bromobenzyl chloride is reacted with 2-methylimidazole in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Conditions: The reaction mixture is heated to around 80-100°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution: Formation of azides or thiols.

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

Scientific Research Applications

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-chlorophenyl)methyl]-2-methyl-1H-imidazole
  • 1-[(4-fluorophenyl)methyl]-2-methyl-1H-imidazole
  • 1-[(4-methylphenyl)methyl]-2-methyl-1H-imidazole

Uniqueness

1-[(4-bromophenyl)methyl]-2-methyl-1H-imidazole is unique due to the presence of the bromine atom, which can participate in specific substitution reactions and influence the compound’s biological activity. The bromine atom also enhances the compound’s ability to undergo coupling reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-2-methylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c1-9-13-6-7-14(9)8-10-2-4-11(12)5-3-10/h2-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUAUPIAGUEIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1CC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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